Introduction: Bridging Aromatic Reactivity with Fluorine's Unique Chemistry
Introduction: Bridging Aromatic Reactivity with Fluorine's Unique Chemistry
An In-depth Technical Guide to 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS 722-92-9)
A Senior Application Scientist's Perspective on a Unique Fluorinated Building Block
In the landscape of advanced materials and specialty chemicals, molecules that offer a confluence of distinct chemical properties are of paramount importance. 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, hereafter referred to as 4-HFA-Aniline, is a prime example of such a molecule. It elegantly combines the nucleophilic reactivity and aromatic backbone of aniline with the unique attributes conferred by a hexafluoroisopropanol (HFIP) group. The presence of six fluorine atoms imparts significant changes to the molecule's electronic nature, steric profile, and intermolecular interactions, leading to enhanced thermal stability, increased hydrophobicity, and unique solubility characteristics[1].
This guide provides an in-depth technical overview of 4-HFA-Aniline for researchers, chemists, and drug development professionals. Moving beyond a simple datasheet, we will explore its core properties, logical synthesis strategies, key spectral identifiers, and proven applications, offering field-proven insights into harnessing its potential as a monomer for high-performance polymers and a versatile intermediate in organic synthesis.
Part 1: Core Physicochemical and Identity Data
Understanding the fundamental properties of a chemical is the bedrock of its successful application. 4-HFA-Aniline is typically supplied as a white to off-white or light brown crystalline powder, a physical state consistent with its rigid aromatic structure and potential for hydrogen bonding[2]. Its identity is unequivocally established by the identifiers listed in Table 1.
Table 1: Chemical Identity of 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
| Identifier | Value | Source |
| CAS Number | 722-92-9 | [3][4][5] |
| IUPAC Name | 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | [2][3] |
| Molecular Formula | C₉H₇F₆NO | [1][4][5] |
| Molecular Weight | 259.15 g/mol | [3][6] |
| InChI Key | TZEJXCIGVMTMDY-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)N | [3][5] |
| Synonyms | 4-(Hexafluoro-2-hydroxyisopropyl)aniline, 4-Amino-α,α-bis(trifluoromethyl)benzyl alcohol | [1][3][7] |
The physicochemical properties, summarized in Table 2, dictate the compound's handling, reaction conditions, and potential applications. The relatively high melting and boiling points are indicative of strong intermolecular forces, including hydrogen bonding from the -OH and -NH₂ groups, as well as dipole-dipole interactions involving the highly electronegative fluorine atoms.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | White to off-white powder or crystals | |
| Melting Point | 147°C to 152°C | [2] |
| Boiling Point | 292.9 ± 40.0 °C (at 760 mmHg) | [8] |
| Flash Point | 130.9 ± 27.3 °C | [8] |
| Purity | ≥95% - 98% | [4] |
| Storage | Store in a cool, dry place; Refrigerator recommended | [9] |
| Topological Polar Surface Area | 46.25 Ų | [6] |
| XLogP3 | 2.7 | [3][6] |
Part 2: Spectral Characterization - A Structural Confirmation Workflow
Confirming the structure of 4-HFA-Aniline is a routine but critical step. The following section outlines the expected spectral features, providing a self-validating system for identity confirmation.
Caption: Molecular structure of 4-HFA-Aniline.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly informative. The aromatic protons should appear as a classic A₂B₂ system characteristic of para-substituted benzene rings: a doublet for the two protons ortho to the amine group and a second doublet for the two protons ortho to the bulky hexafluoroisopropyl group. The chemical shifts of the amine (-NH₂) and hydroxyl (-OH) protons will be broad singlets and their positions are highly dependent on solvent and concentration.[10]
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¹⁹F NMR Spectroscopy : Due to the free rotation around the C-C bonds, all six fluorine atoms are chemically equivalent. This will result in a single, sharp singlet in the ¹⁹F NMR spectrum, which is a powerful diagnostic tool for confirming the presence of the -C(CF₃)₂OH moiety.
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Infrared (IR) Spectroscopy : The FTIR spectrum provides clear evidence of the key functional groups.[3] Expect to see:
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O-H Stretch : A broad absorption band around 3300-3400 cm⁻¹.
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N-H Stretch : Two sharp peaks (symmetric and asymmetric stretching) in the 3350-3500 cm⁻¹ region.
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Aromatic C-H Stretch : Peaks just above 3000 cm⁻¹.
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C-F Stretch : Very strong, intense absorption bands in the 1100-1300 cm⁻¹ region, characteristic of trifluoromethyl groups.
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Mass Spectrometry : Electron Impact (EI) or Chemical Ionization (CI) mass spectrometry will show a clear molecular ion peak (M⁺) at m/z 259.[3] A prominent fragmentation pattern would be the loss of a trifluoromethyl radical (•CF₃), leading to a significant fragment at m/z 190.
Part 3: Synthesis Pathway and Experimental Protocol
Expert Insight: The most direct and industrially scalable synthesis of 4-HFA-Aniline involves the electrophilic addition of hexafluoroacetone (HFA) to aniline. HFA is a highly electrophilic ketone due to the strong electron-withdrawing effect of the six fluorine atoms, making its carbonyl carbon highly susceptible to nucleophilic attack by the electron-rich aniline. The reaction proceeds readily, often without the need for a catalyst.
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- 7. 722-92-9 Cas No. | 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | Apollo [store.apolloscientific.co.uk]
- 8. 4-(HEXAFLUORO-2-HYDROXYISOPROPYL)ANILINE | CAS: 722-92-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
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